1,3-dimethyl-7-(1-naphthylmethyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
Description
This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by substitutions at positions 1, 3, 7, and 8 of the purine core. Key structural features include:
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione |
InChI |
InChI=1S/C21H23N5O2/c1-4-12-22-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)13-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12-13H2,1-3H3,(H,22,23) |
InChI Key |
ALEOBIOAKHJQSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Biological Activity
1,3-Dimethyl-7-(1-naphthylmethyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to well-known xanthines, such as theophylline, and exhibits a range of biological effects that may be relevant for therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C_{17}H_{20}N_{4}O_{2}
- Molecular Weight : 312.37 g/mol
- SMILES Notation : CN1C=NC(=O)N(C)C1=O[C@@H]1CCC@HN(C)[C@H]1c2ccccc2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Adenosine Receptors : The compound may act as an agonist or antagonist at adenosine receptors, influencing pathways related to inflammation and neuroprotection.
- Phosphodiesterase Inhibition : Similar to other xanthines, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which can modulate various cellular functions.
1. Antiproliferative Effects
Recent studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. For instance:
The compound exhibited significant growth inhibition in these cell lines, suggesting potential as an anticancer agent.
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in vitro and in vivo. A study reported a reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages when treated with the compound.
3. Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties by modulating adenosine receptors and reducing oxidative stress in neuronal cells. This activity could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study 1: Cancer Treatment Potential
In a controlled study involving the administration of the compound to mice with induced tumors, significant tumor size reduction was observed compared to the control group. The study highlighted the potential use of this compound as part of a combination therapy for cancer treatment.
Case Study 2: Inflammation Model
In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls. This suggests its efficacy in managing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7 and 8
The table below summarizes key analogs and their substituents:
*Calculated based on molecular formula.
Key Observations:
Position 7 Substitutions: Alkyl vs. Aryl: Alkyl groups (e.g., propyl) improve solubility but reduce aromatic interactions. The 1-naphthylmethyl group in the target compound enhances lipophilicity and π-stacking, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Position 8 Substitutions: Amino Group Flexibility: The propylamino chain in the target compound offers conformational flexibility, favoring interactions with hydrophilic receptor pockets. In contrast, rigid substituents like phenyl () may limit binding . Hydrogen Bonding: Substituents with hydroxyl groups (e.g., 2-hydroxyethylamino in ) improve solubility but may reduce membrane permeability .
Physicochemical Properties
- Solubility : The target compound’s logP is estimated to be higher (>3.5) due to the 1-naphthylmethyl group, compared to benzyl (logP ~2.8) or propyl (logP ~1.5) analogs .
- Synthetic Accessibility : The target compound can be synthesized via microwave-assisted amination of 8-bromo intermediates, similar to protocols in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
